Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-
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Overview
Description
Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its fused benzene and quinazoline rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.
Another approach involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
While specific industrial production methods for Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- are not well-documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of green chemistry principles, such as aqueous media and visible light catalysis, aligns with industrial goals of sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can exhibit diverse biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise as an enzyme inhibitor, particularly against tyrosine kinases.
Industry: The compound’s unique chemical properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its role as a tyrosine kinase inhibitor is attributed to its ability to bind to the ATP-binding site of the enzyme, thereby blocking its activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A simpler analog that lacks the dihydro and diphenyl substitutions.
2,3-Dihydroquinazolin-4(1H)-one: Similar structure but without the fused benzene ring.
2,3-Disubstituted quinazolin-4(1H)-ones: These compounds have various substituents at the 2 and 3 positions, which can alter their biological activity.
Uniqueness
Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- stands out due to its fused benzene and quinazoline rings, which confer unique electronic and steric properties. These features enhance its binding affinity to molecular targets and its overall biological activity.
Properties
CAS No. |
144221-31-8 |
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Molecular Formula |
C24H18N2O |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,3-diphenyl-1,2-dihydrobenzo[g]quinazolin-4-one |
InChI |
InChI=1S/C24H18N2O/c27-24-21-15-18-11-7-8-12-19(18)16-22(21)25-23(17-9-3-1-4-10-17)26(24)20-13-5-2-6-14-20/h1-16,23,25H |
InChI Key |
DIBCSQRDTUOUPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC4=CC=CC=C4C=C3C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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